6-Chloro-2-(4-tert-butoxycarbonylpiperazino)-4-(trifluoromethyl)pyridine
Overview
Description
6-Chloro-2-(4-tert-butoxycarbonylpiperazino)-4-(trifluoromethyl)pyridine, also known as CTPB-TFMP, is a synthetic compound that has been studied extensively for its potential use in a range of scientific and medical applications. CTPB-TFMP has been shown to have a wide range of biochemical and physiological effects, and has been studied for its potential to be used in lab experiments and other applications.
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a versatile intermediate in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives have shown a wide spectrum of biological activities, making the compound a valuable asset in medicinal chemistry research .
Antibacterial and Antifungal Agent
The compound has been evaluated for its antibacterial and antifungal activities. Studies have shown moderate activity against microorganisms such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. This suggests potential for the compound to be used in the development of new antimicrobial agents .
Anticancer Research
Piperazine derivatives, including this compound, are known for their potential anticancer properties. The flexibility of the piperazine ring and the presence of polar nitrogen atoms enhance interactions with macromolecules, which is crucial in the design of anticancer drugs .
Antiparasitic Applications
The structural features of this compound make it suitable for antiparasitic drug development. Its ability to form hydrogen bonds and adjust molecular physicochemical properties can be exploited to target parasitic organisms effectively .
Antihistamine Development
Due to the conformational flexibility and the presence of polar nitrogen atoms, this compound and its derivatives can be used in the development of antihistamines. These properties facilitate favorable interactions with biological targets involved in allergic responses .
Antidepressant Properties
The compound’s structure allows for the synthesis of derivatives with antidepressive activities. Its modifiability and water solubility make it an interesting candidate for the development of new antidepressants .
Drug Discovery and Design
Incorporation of the piperazine ring, as seen in this compound, is considered an important synthetic strategy in drug discovery. Its easy modificability and capacity for the formation of hydrogen bonds make it a key building block in the design of new drugs .
Biological Activity Enhancement
The compound can be used to enhance the biological activity of other molecules. By serving as a building block, it can introduce structural elements that increase the efficacy and specificity of biologically active compounds .
properties
IUPAC Name |
tert-butyl 4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)22-6-4-21(5-7-22)12-9-10(15(17,18)19)8-11(16)20-12/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYDLXQQUTXTFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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